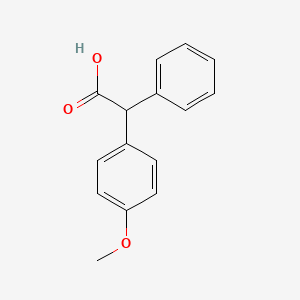

2-(4-Methoxyphenyl)-2-phenylacetic acid

描述

Significance in Medicinal Chemistry and Organic Synthesischemimpex.com

The scientific community has recognized the importance of 2-(4-Methoxyphenyl)-2-phenylacetic acid as a versatile intermediate in both medicinal chemistry and broader organic synthesis. Its structural framework allows for a variety of chemical modifications, enabling the creation of novel compounds with potentially useful properties. chemimpex.com

A primary area of investigation for this compound is its function as a key intermediate in the synthesis of pharmaceuticals. chemimpex.com Research has indicated its utility in the development of potential anti-inflammatory and analgesic agents. chemimpex.com The core structure of the molecule provides a scaffold that can be elaborated upon to design and synthesize new therapeutic candidates. chemimpex.com While direct synthesis of commercially available drugs from this specific acid is not widely documented in publicly available research, its derivatives have been explored for their biological activities. For instance, derivatives of the related 4-hydroxy-4-(4-methoxyphenyl)-substituted pyrrolidin-2-ylacetic acid have been synthesized and evaluated as potential GABA uptake inhibitors, which are of interest in neuroscience research.

Beyond its potential in medicinal chemistry, this compound serves as a valuable precursor in the synthesis of more intricate organic molecules. chemimpex.com Its unique substitution pattern makes it a useful building block for constructing complex molecular architectures.

One notable example is its use in a multicomponent reaction to synthesize the novel heterocyclic compound 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. This reaction involves the interaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid, where the this compound core is incorporated into the final, more complex structure. Such multicomponent reactions are highly valued in organic synthesis for their efficiency and ability to generate molecular diversity.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | α-(4-Methoxyphenyl)phenylacetic acid, (4-Methoxyphenyl)(phenyl)acetic acid | chemimpex.comnih.gov |

| CAS Number | 21749-83-7 | chemimpex.com |

| Molecular Formula | C₁₅H₁₄O₃ | chemimpex.com |

| Molecular Weight | 242.27 g/mol | chemimpex.com |

| Appearance | Off-white powder | chemimpex.com |

| Melting Point | 104 - 108 °C | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLILURMTCOXPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396011 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21749-83-7 | |

| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methoxyphenyl)(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 2 Phenylacetic Acid

General Synthetic Routes and Optimization

Several plausible synthetic routes can be employed for the preparation of racemic 2-(4-Methoxyphenyl)-2-phenylacetic acid. The most notable among these is the benzilic acid rearrangement. This classic reaction transforms 1,2-diketones into α-hydroxy-α,α-diarylacetic acids through a 1,2-rearrangement induced by a strong base. uomustansiriyah.edu.iqwikipedia.orgorganic-chemistry.org

The key steps of the benzilic acid rearrangement mechanism are:

Nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the 1,2-diketone precursor, such as 1-(4-methoxyphenyl)-2-phenylethanedione.

Formation of a tetrahedral alkoxide intermediate.

A 1,2-migration of an aryl group (in this case, either the phenyl or the 4-methoxyphenyl (B3050149) group) to the adjacent carbonyl carbon. The migratory aptitude often favors electron-rich aryl groups.

This rearrangement results in the formation of a stable carboxylate, which is subsequently protonated during acidic workup to yield the final α-hydroxy-α,α-diarylacetic acid. wikipedia.orgyoutube.com

For the specific synthesis of this compound (which is not hydroxylated), a modification of this pathway or an alternative route would be necessary. One such alternative is the hydrolysis of the corresponding nitrile, 2-(4-methoxyphenyl)-2-phenylacetonitrile. The hydrolysis of benzyl (B1604629) cyanides using strong acids or bases is a standard method for producing phenylacetic acids. orgsyn.org This process involves the conversion of the nitrile group into a carboxylic acid.

Another potential route involves the oxidation of the corresponding alcohol, 2-(4-methoxyphenyl)-2-phenylethanol. sigmaaldrich.comsigmaaldrich.com Standard oxidation reagents can convert the primary alcohol function into a carboxylic acid. Optimization of these routes typically involves adjusting reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

A summary of potential general synthetic approaches is provided below.

| Synthetic Route | Precursor | Key Reagents | Product Type | Reference |

| Benzilic Acid Rearrangement | 1-(4-Methoxyphenyl)-2-phenylethanedione | 1. Base (e.g., KOH) 2. Acid (workup) | α-Hydroxy-α,α-diarylacetic acid | wikipedia.orgorganic-chemistry.org |

| Nitrile Hydrolysis | 2-(4-Methoxyphenyl)-2-phenylacetonitrile | Strong Acid (e.g., H₂SO₄) or Base | α,α-Diarylacetic acid | orgsyn.org |

| Alcohol Oxidation | 2-(4-Methoxyphenyl)-2-phenylethanol | Oxidizing Agent (e.g., KMnO₄, CrO₃) | α,α-Diarylacetic acid | sigmaaldrich.comsigmaaldrich.com |

Enantioselective Synthesis Strategies for α-Substituted Arylacetic Acids

Creating enantiomerically pure α-substituted arylacetic acids is of significant interest, and several strategies have been developed to control the stereochemistry at the α-carbon.

A widely used method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This molecule attaches to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral α-arylacetic acids, the substrate is typically an acyl derivative attached to the auxiliary. The resulting enolate undergoes diastereoselective alkylation.

Common chiral auxiliaries for this purpose include:

Evans' Oxazolidinones : These are derived from amino acids and provide a rigid framework that effectively shields one face of the enolate, leading to highly diastereoselective alkylation.

Pseudoephedrine Amides : Pseudoephedrine can be used to form an amide with the carboxylic acid. The α-proton can be removed to form an enolate, and the subsequent alkylation is directed by the chiral scaffold.

Camphor-derived Auxiliaries : These bicyclic molecules offer significant steric hindrance to direct incoming electrophiles.

The general process involves acylation of the auxiliary, deprotonation with a strong base to form a chiral enolate, alkylation with an aryl halide, and subsequent cleavage of the auxiliary to release the enantiomerically enriched acid.

Modern synthetic chemistry seeks to move beyond stoichiometric chiral auxiliaries towards catalytic enantioselective methods. These strategies employ a chiral catalyst to create the desired stereocenter directly. For α-substituted arylacetic acids, this can involve the asymmetric arylation of an enolate.

One advanced approach involves the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to ortho-quinone diimides, which provides a pathway to α,α-diaryl-α-amino acid derivatives after hydrolysis. nih.gov This demonstrates a method for the electrophilic arylation of a sterically congested carbon atom. nih.gov Although this specific example yields an amino acid, the principle of catalytic asymmetric arylation is applicable to the synthesis of other α,α-disubstituted acid derivatives.

The mechanism of stereochemical control in chiral auxiliary-mediated approaches relies on steric hindrance. In the case of Evans' oxazolidinone auxiliaries, the acylated compound forms a chelated Z-enolate with a Lewis acid (e.g., a boron reagent). The bulky substituent on the oxazolidinone (often an isopropyl or phenyl group) blocks one face of the planar enolate. Consequently, the electrophile (e.g., an alkyl or aryl halide) can only approach from the less hindered face, resulting in a product with high diastereoselectivity. wikipedia.org

The stereochemical outcome is predictable based on the conformation of the metal-enolate complex. This is often rationalized using models like the Zimmerman-Traxler model for aldol-type reactions, which can be adapted to understand alkylations. After the diastereoselective bond formation, the auxiliary is cleaved, typically through hydrolysis or alcoholysis, to yield the chiral carboxylic acid without racemization.

Synthesis of Key Derivatives and Analogues

The this compound scaffold serves as a valuable intermediate for creating more complex molecules. chemimpex.com Synthetic modifications can be made to the aryl rings or the carboxylic acid group to produce a variety of derivatives and analogues.

For instance, the synthesis of α-[1-[4-(2-methoxyphenyl)piperazinyl]methyl]phenyl acetic acid has been reported. prepchem.com This involves the reaction of 1-(2-methoxyphenyl)piperazine (B120316) with atropic acid in refluxing ethanol. prepchem.com This demonstrates how the core structure can be elaborated with heterocyclic moieties.

Another example is the synthesis of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which have been synthesized and evaluated for their biological activities. nih.gov These syntheses highlight the versatility of the phenylacetic acid core in medicinal chemistry.

| Derivative/Analogue | Synthetic Method | Key Reactants | Reference |

| α-[1-[4-(2-Methoxyphenyl)piperazinyl]methyl]phenyl acetic acid | Michael Addition | 1-(2-Methoxyphenyl)piperazine, Atropic acid | prepchem.com |

| (2,4-Dioxothiazolidin-5-yl)acetic acid derivatives | Knoevenagel Condensation | Various aldehydes, Thiazolidine-2,4-dione | nih.gov |

| α,α-Diaryl-α-amino acid derivatives | Catalytic Conjugate Addition | α-Aryl isocyanoacetate, o-Quinone diimide, Ag₂O | nih.gov |

Chemical Reactivity and Transformation Mechanisms

General Reactivity Profile

2-(4-Methoxyphenyl)-2-phenylacetic acid is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceuticals and complex organic molecules. chemimpex.com Its reactivity is characterized by the acidic nature of the carboxyl group, the susceptibility of the two aromatic rings to electrophilic substitution, and the potential for transformations of the methoxy (B1213986) group. The presence of the methoxy group enhances the compound's solubility and reactivity in many chemical reactions. chemimpex.com The diarylacetic acid structure provides a stable scaffold that can be readily modified, contributing to its utility in medicinal chemistry and material science. chemimpex.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in this compound, readily undergoing typical reactions of this functional group.

Esterification: The compound can be converted to its corresponding esters through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdma.ch The equilibrium of this reaction can be shifted towards the ester product by removing water or using an excess of the alcohol. mdma.ch

Amide Formation: Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of coupling agents to activate the carboxylic acid. For instance, titanocene (B72419) dichloride (TiCp₂Cl₂) has been shown to be an effective catalyst for the direct amidation of arylacetic acids with various amines, affording the corresponding amides in good yields.

Conversion to Acid Halides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdma.ch For example, reacting 4-methoxyphenylacetic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide yields the corresponding 4-methoxyphenylacetyl chloride. A similar reaction is expected for this compound.

Anhydride Formation: Symmetrical or mixed anhydrides can be formed from this compound. The reaction of an acid chloride with a carboxylate salt is a common method for preparing anhydrides. libretexts.org Alternatively, heating the carboxylic acid in the presence of a dehydrating agent can also yield the corresponding anhydride. khanacademy.org

Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The 4-methoxyphenyl (B3050149) ring contains a strongly activating and ortho, para-directing methoxy group (-OCH₃). The lone pairs on the oxygen atom of the methoxy group donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and directing incoming electrophiles primarily to the positions ortho to the methoxy group (positions 3 and 5).

The unsubstituted phenyl ring is activated by the alkyl substituent (the rest of the molecule), which is a weakly activating and ortho, para-directing group. Therefore, electrophilic substitution on this ring will favor the ortho and para positions.

Halogenation: Bromination of the related compound 4-methoxyphenylacetic acid with bromine in acetic acid results in regioselective substitution at the position ortho to the activating methoxy group, yielding 2-bromo-4-methoxyphenylacetic acid. A similar outcome would be expected for the 4-methoxyphenyl ring in the title compound.

Nitration: Nitration of phenylacetic acid typically yields a mixture of ortho- and para-nitrophenylacetic acid. For this compound, nitration is expected to occur on both rings. On the 4-methoxyphenyl ring, nitration will preferentially occur at the positions ortho to the strongly activating methoxy group. On the phenyl ring, nitration will occur at the ortho and para positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are important for forming new carbon-carbon bonds on aromatic rings. wikipedia.orgmt.com In the case of this compound, the electron-rich 4-methoxyphenyl ring would be the more reactive substrate for these reactions. Acylation, for instance, would be expected to occur primarily at the positions ortho to the methoxy group. organic-chemistry.orgscirp.org The use of milder catalysts, such as zeolites, can also facilitate Friedel-Crafts type reactions. rsc.org

Derivatization for Functional Group Interconversion

The functional groups of this compound can be interconverted to create a variety of derivatives.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(4-methoxyphenyl)-2-phenylethanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation.

Conversion to Nitrile: The carboxylic acid can be converted to the corresponding nitrile, 2-(4-methoxyphenyl)-2-phenylacetonitrile. A common route for this transformation involves the conversion of the corresponding primary alcohol or halide. For instance, p-methoxybenzyl chloride can be reacted with sodium cyanide to produce p-methoxyphenylacetonitrile. orgsyn.org

Structural Characterization and Stereochemistry

Elucidation of Molecular Structure

The molecular structure of 2-(4-Methoxyphenyl)-2-phenylacetic acid, with the chemical formula C₁₅H₁₄O₃, has been determined through various spectroscopic methods. chemimpex.com The compound presents as an off-white powder with a molecular weight of 242.27 g/mol . chemimpex.com

Spectroscopic analysis is crucial for confirming the molecular structure. While specific spectra for this exact compound are not detailed in the provided search results, the elucidation would typically involve the following techniques, based on data for analogous compounds like 2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would reveal distinct signals for the aromatic protons of the phenyl and 4-methoxyphenyl (B3050149) groups, the methoxy (B1213986) group protons (a singlet), the methine proton at the chiral center (a singlet), and the acidic proton of the carboxylic acid group (a broad singlet). hmdb.ca

¹³C NMR spectroscopy would show characteristic peaks for the carbons of the two aromatic rings, the methoxy carbon, the chiral methine carbon, and the carbonyl carbon of the carboxylic acid. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether and carboxylic acid, and C-H stretching of the aromatic and methoxy groups. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic fragments corresponding to the loss of the carboxyl group and other fragments from the cleavage of the molecular structure. nih.govmassbank.eu

Table 1: Spectroscopic Data for Structural Elucidation

| Spectroscopic Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons, methoxy group protons, methine proton, and carboxylic acid proton. hmdb.ca |

| ¹³C NMR | Peaks for aromatic carbons, methoxy carbon, chiral methine carbon, and carbonyl carbon. chemicalbook.comchemicalbook.com |

| IR Spectroscopy | Absorption bands for O-H, C=O, and C-O stretching. nih.govnih.gov |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight and characteristic fragmentation patterns. nih.govmassbank.eu |

Analysis of Stereoisomerism and Chirality

This compound is a chiral molecule. The chirality arises from the presence of a stereocenter at the alpha-carbon, which is bonded to four different groups: a hydrogen atom, a phenyl group, a 4-methoxyphenyl group, and a carboxylic acid group.

Due to this chiral center, the compound exists as a pair of enantiomers:

(R)-2-(4-Methoxyphenyl)-2-phenylacetic acid

(S)-2-(4-Methoxyphenyl)-2-phenylacetic acid

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The specific rotation is a characteristic property of each enantiomer. For instance, the related compound (R)-(-)-α-Methoxyphenylacetic acid exhibits a specific rotation of [α]20/D -150±3°, c = 0.5% in ethanol. sigmaaldrich.com While the exact value for this compound is not provided, a similar characteristic optical activity would be expected for its pure enantiomers. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. The presence of chirality is a critical factor in the interaction of this compound with other chiral molecules, which is of particular importance in biological systems. vt.edu

Determination of Enantiomeric Excess and Purity

The determination of the enantiomeric excess (e.e.) and purity of a sample of this compound is essential, particularly in fields like pharmaceutical development where one enantiomer may have desired activity while the other could be inactive or cause adverse effects. vt.edu

Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak®), are commonly used for the resolution of chiral acids. vt.eduresearchgate.net

Chiral Derivatization followed by standard chromatography: In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatography techniques like gas chromatography (GC) or HPLC. sigmaaldrich.com (R)-(-)-α-Methoxyphenylacetic acid itself is an example of a chiral derivatizing agent used for determining the enantiomeric purity of alcohols and amines. sigmaaldrich.com

Raman Optical Activity (ROA): This spectroscopic technique can be used for the in-situ determination of enantiomeric excess in chiral samples, including multi-component mixtures, without the need for derivatization or separation. chemrxiv.org

The enantiomeric excess is calculated from the relative amounts of the two enantiomers, typically determined from the peak areas in a chromatogram.

Table 2: Methods for Determining Enantiomeric Excess and Purity

| Method | Principle |

|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. phenomenex.comnih.gov |

| Chiral Derivatization | Conversion of enantiomers into diastereomers, which are then separated by standard chromatography. sigmaaldrich.comnih.gov |

| Raman Optical Activity (ROA) | Spectroscopic measurement of the differential Raman scattering of right and left circularly polarized light. chemrxiv.org |

Derivatives and Analogues of 2 4 Methoxyphenyl 2 Phenylacetic Acid: Design and Research

Design and Synthesis of Novel Derivatives

The creation of novel derivatives from 2-(4-methoxyphenyl)-2-phenylacetic acid involves diverse synthetic strategies, ranging from straightforward modifications to complex multi-step reactions. A common initial step is the esterification of the carboxylic acid group. For instance, methyl 2-(4-methoxyphenyl) acetate (B1210297) can be synthesized from 2-(4-methoxyphenyl) acetic acid, and this ester can then undergo further modifications such as dibromination. nih.gov

More complex derivatives have been developed through multicomponent reactions (MCRs), which offer an efficient pathway to structurally intricate molecules. One such method is a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid to produce 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com This approach is valued for its use of readily available starting materials and operational simplicity. mdpi.com

The synthesis of acetamide (B32628) derivatives represents another significant area of research. Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides have been synthesized from hydroxyphenylacetic acid, demonstrating the potential for creating biologically active compounds. chemimpex.com The unique structure of this compound makes it a valuable intermediate for synthesizing complex organic molecules with potential uses in drug development and material science. chemimpex.com

Table 1: Examples of Synthetic Methodologies for Derivatives

| Starting Material(s) | Reagents/Conditions | Resulting Derivative | Reference |

| 2-(4-Methoxyphenyl) acetic acid | Thionyl chloride, Methanol | Methyl 2-(4-methoxyphenyl) acetate | nih.gov |

| 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | Et3N in MeCN, then AcOH reflux | 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | mdpi.com |

| 4-methoxyphenol, methyl α-bromophenylacetate | Sodium methoxide, NaOH, HCl | 2-(4-Methoxyphenoxy)-2-phenylacetic acid | |

| 4-methoxy phenyl acetaldehyde | Sodium chlorite, hydrogen peroxide | 4-methoxy phenylacetic acid | googleapis.com |

| 4-methoxyphenylacetonitrile, sodium hydroxide (B78521) | Water, ethanol, reflux | p-methoxyphenylacetic acid | chemicalbook.com |

Functionalization Strategies for Biological Activity

The functionalization of the this compound scaffold is primarily driven by the pursuit of enhanced or novel biological activities. The parent compound itself is recognized as a key intermediate in the development of pharmaceuticals, particularly those with anti-inflammatory and analgesic effects. chemimpex.com The inherent properties of the molecule, such as the methoxy (B1213986) group which can enhance solubility and reactivity, make it an attractive starting point for chemical modifications. chemimpex.com

Research has shown that this compound and its simpler analogue, 4-methoxyphenylacetic acid, are endogenous metabolites. nih.govmedchemexpress.com 4-Methoxyphenylacetic acid has been identified as a potential biomarker for non-small cell lung cancer and may have a protective role in preventing the disease's development. medchemexpress.com It also acts as a plant growth retardant. nih.gov These existing biological roles provide a strong rationale for further exploration.

Strategies often involve introducing functional groups or entire moieties known to confer specific therapeutic properties. The goal is to create new chemical entities with improved efficacy, better targeting, or multi-target capabilities.

Development of Hybrid Structures

A sophisticated functionalization strategy involves creating hybrid molecules, where the this compound scaffold or a related analogue is covalently linked to another pharmacologically active molecule. This approach aims to combine the therapeutic effects of both parent structures into a single compound, potentially leading to synergistic activity or a multi-target profile.

Biphenylacetic Acid Analogues

An important analogue in this context is 4-biphenylacetic acid, where a phenyl group replaces the methoxy group on the phenoxy ring, creating a biphenyl (B1667301) system. 4-Biphenylacetic acid is known as a non-steroidal anti-inflammatory drug (NSAID) and is the active metabolite of the prodrug fenbufen. caymanchem.com It functions by inhibiting the synthesis of prostaglandin (B15479496) E2. caymanchem.com Research has demonstrated its ability to reduce inflammation in animal models of adjuvant-induced arthritis and suppress UV-induced erythema. caymanchem.com It has also been utilized in the synthesis of gastro-sparing NSAIDs. sigmaaldrich.com

Tacrine (B349632) Hybrids

Tacrine is a potent cholinesterase inhibitor and was the first drug approved for the treatment of Alzheimer's disease. nih.govscielo.br Its simple structure and high potency make it a popular scaffold for developing multi-target agents. mdpi.com Researchers have designed and synthesized hybrids that fuse a tacrine moiety with derivatives of phenylacetic acid to create novel compounds aimed at treating Alzheimer's disease. nih.gov

One study detailed the creation of brominated phenylacetic acid/tacrine hybrids. These compounds were designed to combine the cholinesterase-inhibiting properties of tacrine with the potential neuroprotective or Aβ-aggregation inhibiting effects of the phenylacetic acid portion. nih.gov Several of these hybrids demonstrated potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing activity comparable to tacrine itself but with reduced hepatotoxicity. nih.gov Molecular modeling studies suggest these hybrids can interact with both the catalytic active site and the peripheral anionic site of AChE. nih.govnih.gov

Table 2: Research on Phenylacetic Acid-Tacrine Hybrids

| Hybrid Type | Target/Application | Key Findings | Reference |

| Brominated phenylacetic acid/tacrine hybrids | Alzheimer's Disease (Cholinesterase & Aβ aggregation inhibition) | Potent dual inhibitors of AChE/BChE; inhibit Aβ aggregation; lower hepatotoxicity than tacrine. | nih.gov |

| Tacrine-phenolic acid dihybrids | Alzheimer's Disease (Multifunctional agents) | Potent AChE inhibition; blocked β-amyloid self-aggregation; antioxidant properties. | nih.gov |

| Tacrine-squaric acid hybrids | Neurodegenerative Disorders (Cholinesterase inhibition) | Highly potent and selective inhibitors of AChE with nanomolar IC50 values; act as dual-binding inhibitors. | scielo.br |

Sulfonamide Derivatives

The incorporation of a sulfonamide group is another functionalization strategy. The compound 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid is one such derivative that has been synthesized. biosynth.com Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial and enzyme-inhibiting properties. This makes them an attractive functional group to introduce when designing new therapeutic agents.

Organotin(IV) Compounds

The carboxylic acid group of 2-phenylacetic acid derivatives can be used to form complexes with metals, such as organotin(IV) compounds. These complexes have garnered significant attention due to their diverse structures and potential pharmaceutical applications, including antitumor and bactericidal activities. nih.govresearchgate.net

The synthesis of a diorganotin(IV) complex with 2-oxo-2-phenylacetic acid 4-hydroxybenzohydrazone has been reported, resulting in a seven-coordinate tin atom with a distorted pentagonal bipyramid configuration. nih.gov The coordination typically occurs through the oxygen atoms of the carboxylate group. bsmiab.org Research into organotin(IV) carboxylate complexes has revealed that the biological activity, such as antileishmanial effects, can be significantly intensified after chelation with the tin atom. bsmiab.org Furthermore, some organotin(IV) complexes have demonstrated significant antiproliferative effects in cultured human tumor cells. nih.gov These findings highlight the potential of creating organotin(IV) complexes of this compound for various therapeutic and material science applications. chemimpex.combsmiab.org

Metabolism and Pharmacokinetics

In Vitro and In Vivo Metabolic Stability Profiling

The metabolic stability of a compound provides an early indication of its persistence in the body and its likely pharmacokinetic profile. While specific experimental data on the metabolic stability of 2-(4-Methoxyphenyl)-2-phenylacetic acid is not extensively available in the public domain, its metabolic profile can be inferred from studies on structurally related compounds and general principles of drug metabolism.

In Vitro Metabolic Stability:

In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes from various species, including humans. These systems contain the primary enzymes responsible for drug metabolism. For an acidic compound like this compound, key metabolic pathways would likely involve Phase I (oxidation) and Phase II (conjugation) reactions.

Research on other phenylacetic acid derivatives suggests that metabolism can be influenced by the substituents on the aromatic rings. For instance, studies on related compounds have shown that the presence of a methoxy (B1213986) group can influence metabolic pathways and stability nih.gov. The metabolic stability of this compound would be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Illustrative In Vitro Metabolic Stability Data

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

| Half-life (t½, min) | Data not available | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | Data not available |

| Predicted In Vivo Hepatic Clearance | Data not available | Data not available |

| Note: This table is illustrative. Specific experimental values for this compound are not currently published. |

In Vivo Metabolic Stability:

In vivo studies in animal models are essential to confirm the in vitro findings and to understand the complete pharmacokinetic profile of a compound. Following administration of this compound to preclinical species, plasma and tissue samples would be analyzed to determine its concentration over time, from which key pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated. The metabolic stability of a related compound, RTI-13951–33, was shown to have a short half-life in mice, which was improved through structural modification nih.gov. This highlights the importance of such in vivo evaluations.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution, availability to target tissues, and elimination. As an acidic compound, this compound is expected to primarily bind to albumin.

The degree of plasma protein binding is a critical parameter, as only the unbound fraction of a drug is pharmacologically active. For acidic drugs, high plasma protein binding can lead to a low volume of distribution, which in turn requires a low clearance to achieve a desirable half-life nih.gov. Various methods, including equilibrium dialysis, ultrafiltration, and high-performance frontal analysis, are used to determine the percentage of a drug that is bound to plasma proteins chromsoc.jpnih.gov. Studies have shown that even small changes in the chemical structure can significantly alter plasma protein binding, thereby affecting the pharmacokinetic properties of a compound.

Illustrative Plasma Protein Binding Data

| Plasma Source | Protein Binding (%) | Major Binding Protein |

| Human | Data not available | Expected: Albumin |

| Rat | Data not available | Expected: Albumin |

| Mouse | Data not available | Expected: Albumin |

| Note: This table is illustrative. Specific experimental values for this compound are not currently published. |

Biochemical Transformations

The biochemical transformations of this compound are anticipated to follow established metabolic pathways for xenobiotics containing phenyl and methoxyphenyl moieties. The primary site of metabolism is expected to be the liver, involving both Phase I and Phase II enzymatic reactions.

Phase I Transformations:

O-Demethylation: The methoxy group is a common site for metabolism, leading to the formation of a hydroxyl group. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes. The resulting metabolite would be 2-(4-hydroxyphenyl)-2-phenylacetic acid.

Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation at various positions, also mediated by CYP enzymes. This would result in the formation of phenolic metabolites. For instance, the metabolism of phenylacetic acid can lead to the formation of 2-hydroxy-phenylacetic acid, 3-hydroxy-phenylacetic acid, and 4-hydroxy-phenylacetic acid nih.gov.

Phase II Transformations:

The hydroxylated metabolites formed during Phase I, as well as the parent compound's carboxylic acid group, can undergo conjugation reactions.

Glucuronidation: The hydroxyl groups and the carboxylic acid can be conjugated with glucuronic acid, a common pathway that increases water solubility and facilitates excretion.

Sulfation: Phenolic metabolites can also be conjugated with sulfate.

Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids, such as glycine (B1666218) or glutamine. Phenylacetic acid, for example, is known to be conjugated with glutamine hmdb.ca.

The biotransformation of a related compound, p-methoxyphenylacetonitrile, into p-methoxyphenylacetic acid has been demonstrated in microorganisms, indicating the potential for various biological systems to act on this chemical scaffold ovid.com.

Metabolite Identification Strategies

Identifying the metabolites of a new chemical entity is a crucial step in understanding its disposition and potential for toxicity. A systematic approach is typically employed to identify the metabolites of this compound.

The general strategy involves the following steps:

In Vitro Incubation: The compound is incubated with liver microsomes, hepatocytes, or other relevant tissue fractions that contain metabolic enzymes.

Sample Analysis: The incubation mixtures are then analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), most commonly tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of the parent compound from its metabolites and provides information about their molecular weights and structures.

Structural Elucidation: By comparing the mass spectra of the metabolites with that of the parent compound, potential sites of metabolic modification can be deduced. For example, a mass shift of +16 atomic mass units (amu) would suggest hydroxylation, while a shift of -14 amu (CH2) would indicate O-demethylation.

Synthesis and Confirmation: To confirm the identity of a major metabolite, it can be chemically synthesized and its chromatographic and mass spectrometric properties compared with the metabolite produced in the biological system.

This systematic approach enables the creation of a comprehensive metabolic map for this compound, providing valuable insights into its biotransformation pathways.

Toxicological Research Mechanistic Aspects

Cellular and Molecular Mechanisms of Toxicity

The potential for 2-(4-Methoxyphenyl)-2-phenylacetic acid to induce cellular toxicity is extrapolated from studies on analogous compounds, primarily other phenylacetic acid derivatives.

Studies on other structurally related compounds, such as caffeic acid derivatives, have shown dose-dependent cytotoxic activity against pancreatic cancer cell lines (AsPC1 and BxPC3). For instance, certain caffeic acid derivatives exhibited greater cytotoxic activity than caffeic acid itself, with a higher selectivity towards cancer cells over normal fibroblast cell lines. nih.gov While these are different molecules, the data underscores the principle that small molecular modifications on a core structure can significantly influence cytotoxic potential.

Table 1: Cytotoxicity of Phenylacetate (B1230308) and Related Compounds (Illustrative) (Note: Data below is for related compounds and not for this compound)

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Phenylacetate | Prostatic Carcinoma, Glioblastoma, Melanoma | Cytostatic | nih.gov |

| Caffeic Acid Derivative (Compound 5) | Pancreatic Cancer Cells | Highest Cytotoxic Activity in its group | nih.gov |

Specific studies investigating the DNA damage mechanisms of this compound, for instance through the comet assay or micronucleus test, are not found in the reviewed literature. However, the potential for genotoxicity can be considered based on its chemical structure as an aromatic acid. In silico models for predicting the mutagenicity of chemical classes like aromatic amines often rely on identifying "toxicophores," which are structural alerts related to genotoxicity. imrpress.com The mechanism for many aromatic amines involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can adduct to DNA. imrpress.com While this compound is not an amine, the presence of an aromatic ring system is a feature often scrutinized for metabolic activation potential that could lead to genotoxic outcomes.

There is no direct evidence from in vitro hepatotoxicity studies for this compound. Assessing the potential for drug-induced liver injury (DILI) often involves the identification of structural alerts within a molecule. nih.gov These alerts are chemical substructures known to be associated with hepatotoxicity. The development of such alerts is part of a broader strategy to create chemical categories for read-across and to gain insights into the mechanisms of action. nih.gov

Compounds containing a methoxy-substituted phenol (B47542) structure are common in natural products. researchgate.net The metabolic fate of such compounds is a key determinant of their potential toxicity. For example, the presence of an anilide moiety in some drugs can lead to bioactivation pathways that generate reactive metabolites capable of causing liver injury. nih.gov While this compound lacks an anilide group, the 4-methoxy-phenyl moiety is subject to metabolic processes, and its potential to form reactive intermediates that could affect hepatocytes cannot be dismissed without specific experimental data.

Off-Target Activity and Safety Pharmacology

Safety pharmacology aims to identify adverse effects on major physiological systems. A critical aspect of this for many small molecules is the potential for cardiac ion channel interactions.

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) crucial for cardiac repolarization. youtube.com Inhibition of this channel is a major safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. youtube.comnih.gov The interaction with the hERG channel is a promiscuous process, with a wide range of chemical scaffolds showing inhibitory activity. nih.gov

Direct experimental data on the interaction of this compound with the hERG channel, such as an IC50 value, is not available in the public domain. The potential for a compound to block the hERG channel is often associated with specific physicochemical properties. However, without experimental testing, any assessment of the hERG liability of this compound remains speculative. The story of terfenadine, a non-sedating antihistamine that was withdrawn from the market due to cardiotoxicity upon hERG channel inhibition by the parent compound when its metabolism was inhibited, serves as a stark reminder of the importance of this off-target effect. youtube.com

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound Analysis

Chromatography is fundamental for separating the compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a standard method used to ascertain the purity of 2-(4-Methoxyphenyl)-2-phenylacetic acid, with commercial standards often available at purities of ≥ 99%. chemimpex.com

The central carbon atom in this compound, which is bonded to the 4-methoxyphenyl (B3050149) group, the phenyl group, a carboxyl group, and a hydrogen atom, is a stereocenter. This chirality means the compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different pharmacological activities.

Chiral chromatography, particularly chiral HPLC, is the definitive method for determining the enantiomeric purity of such compounds. nih.gov This technique involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Common CSPs are often based on derivatives of polysaccharides (like cellulose (B213188) or amylose) or cyclodextrins. nih.gov An alternative, though less common, approach is the derivatization of the enantiomeric mixture with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The development of a robust chiral HPLC method is essential for the quality control of any synthesis that produces this compound, ensuring the desired enantiomeric ratio. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides detailed information about the molecular structure of the compound.

NMR spectroscopy is an indispensable tool for confirming the molecular skeleton of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. This would include a singlet for the three methoxy (B1213986) (–OCH₃) protons, a singlet for the single methine (–CH) proton at the chiral center, and a series of multiplets in the aromatic region corresponding to the protons on the phenyl and the 4-methoxyphenyl rings.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Key signals would be expected for the carboxyl carbon (–COOH), the methoxy carbon (–OCH₃), the methine carbon, and the distinct carbons of the two aromatic rings, including the four quaternary carbons.

While specific spectral data for this compound is not detailed in the provided research, related compounds like 4-Methoxyphenylacetic acid have been thoroughly analyzed, showing characteristic shifts that inform the expected values for the target compound. rsc.orgnih.govchemicalbook.com

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands confirming its structure.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O–H | 3300–2500 (broad) | A very broad band due to hydrogen bonding. |

| Aromatic C–H | 3100–3000 | Sharp, medium-to-weak absorptions. |

| Aliphatic C–H | ~2900 | Signal for the methoxy and methine C-H bonds. |

| Carbonyl C=O | 1725–1700 | A strong, sharp peak characteristic of a carboxylic acid. |

| Aromatic C=C | 1600–1450 | Multiple bands from the phenyl rings. |

| C–O Stretch | 1300–1000 | Absorptions corresponding to the ether and carboxylic acid C-O bonds. |

Data table based on typical IR absorption ranges for the specified functional groups, informed by analyses of similar structures. nih.govnih.gov

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₅H₁₄O₃), the monoisotopic mass is 242.0943 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula. researchgate.net

Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 243.10158 | 153.6 |

| [M+Na]⁺ | 265.08352 | 159.8 |

| [M-H]⁻ | 241.08702 | 159.0 |

| [M+NH₄]⁺ | 260.12812 | 169.9 |

| [M+K]⁺ | 281.05746 | 157.0 |

Data sourced from PubChemLite (CID 3757932). uni.lu

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound. For chiral compounds, it can confirm the absolute configuration if a single enantiomer is crystallized.

In the crystal lattice of carboxylic acids, it is common to observe intermolecular hydrogen bonding between the carboxyl groups of two molecules, forming centrosymmetric dimers. nih.govresearchgate.net A crystallographic study of this compound would reveal these and other non-covalent interactions that dictate the crystal packing. While a specific crystal structure for the title compound is not available in the cited literature, analysis of related structures like 2-(3-Bromo-4-methoxyphenyl)acetic acid shows how substituents influence molecular geometry and how molecules arrange themselves into hydrogen-bonded dimers in the solid state. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. preprints.org This method is crucial in drug discovery for understanding how a ligand, such as 2-(4-Methoxyphenyl)-2-phenylacetic acid, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode, affinity, and specificity of the ligand to the target's active site. researchgate.net By simulating the docking process, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

The insights gained from such studies on related compounds can inform potential applications for this compound. For example, it is known to be an intermediate in the synthesis of anti-inflammatory and analgesic agents. chemimpex.com Molecular docking could be a powerful tool to screen this compound against relevant biological targets for these therapeutic areas, such as cyclooxygenase (COX) enzymes. A study on a vanillin (B372448) derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, predicted its anti-inflammatory activity by docking it to the COX-2 receptor. bldpharm.com This highlights how molecular docking can be used to predict the therapeutic potential of compounds with similar structural motifs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. mdpi.com These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties, and then correlating these descriptors with experimentally determined biological activity. nih.govasianpubs.org

Specific QSAR models for this compound are not described in the available literature. However, the principles of QSAR have been widely applied to various classes of compounds, including those with structural similarities. For instance, a QSAR study was conducted on a series of 2-phenylacrylonitriles targeting the Arylhydrocarbon Receptor (AhR), a potential target for breast cancer. This model, which included seven molecular descriptors, successfully predicted the cytotoxic activity of these compounds. nih.gov

The development of a QSAR model for a series of phenylacetic acid derivatives could elucidate the key structural features that govern their biological activity. For example, a QSAR study on flavone (B191248) derivatives as antimalarial compounds helped in designing new compounds with potentially higher activity. asianpubs.org Such a model for derivatives of this compound could explore how substitutions on the phenyl rings or modifications to the acetic acid moiety affect their potency for a particular biological target. The statistical validity of a QSAR model is crucial and is typically assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.govmdpi.com A robust and validated QSAR model can be a powerful predictive tool in the design of novel therapeutic agents based on the this compound scaffold.

Conformational Analysis and Molecular Dynamics

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time, which can reveal how a molecule behaves in a particular environment, such as in solution. researchgate.net

A study on the closely related compound, alpha-methoxy phenylacetic acid, in the gas phase using rotational spectroscopy combined with quantum-chemical calculations, revealed the existence of multiple stable conformers. nih.gov This study identified five out of six calculated low-energy forms, highlighting the flexibility of the molecule and the subtle balance of non-covalent interactions that stabilize different conformations. nih.gov The internal rotation of the methyl group was also analyzed. nih.gov While this study was on a structural isomer, its findings suggest that this compound is also likely to exist as a mixture of different conformers, influenced by the rotation around the single bonds.

Molecular dynamics simulations can further elucidate the conformational landscape of this compound in a biologically relevant environment, such as water. MD simulations have been used to study the stability of ligand-protein complexes, as demonstrated in a study of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid with the COX-1 enzyme, which revealed stable interactions over the simulation time. researchgate.netfip.org For this compound, an MD simulation could provide insights into its flexibility, the accessible conformations of its phenyl and methoxyphenyl rings, and the orientation of the carboxylic acid group, all of which are crucial for its interaction with potential biological targets.

Predictive Toxicology and ADMET Modeling

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process is crucial to avoid late-stage failures. rjptonline.org In silico ADMET prediction models use a compound's structure to forecast its pharmacokinetic and toxicological profile, helping to identify potential liabilities and guide the selection of promising drug candidates. youtube.comnih.gov

For this compound, several ADMET properties can be predicted using computational tools. These predictions provide a preliminary assessment of the compound's drug-likeness. A variety of online tools and software can be used to generate these predictions. youtube.comnih.gov

Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Formula | C15H14O3 | --- |

| Molecular Weight | 242.27 g/mol | Within the range for good oral bioavailability. chemimpex.com |

| XlogP | 3.1 | Indicates good lipophilicity for membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule of five. |

| Rotatable Bonds | 3 | Indicates good molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Suggests good oral absorption. nih.gov |

| Water Solubility | Predicted to be soluble | The methoxy (B1213986) group can enhance solubility. chemimpex.com |

| Blood-Brain Barrier (BBB) Permeation | Likely to be permeable | Based on lipophilicity and molecular size. |

| P-glycoprotein Substrate | Prediction dependent on model | P-gp is an efflux pump that can limit drug distribution. |

| CYP450 Inhibition | Prediction dependent on model | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |

| AMES Mutagenicity | Prediction dependent on model | Predicts the potential of a compound to cause DNA mutations. |

| Carcinogenicity | Prediction dependent on model | Predicts the potential of a compound to cause cancer. |

Note: The predicted values can vary depending on the algorithm and software used. The data in this table is illustrative and based on general knowledge and data from sources like PubChemLite. uni.lu

The predicted XlogP of 3.1 for this compound suggests a good balance between hydrophilicity and lipophilicity, which is important for both solubility and membrane permeability. uni.lu The topological polar surface area (TPSA) is another important descriptor for predicting drug absorption. nih.gov The predicted properties generally fall within the ranges considered favorable for a drug candidate. However, more specific predictions for parameters like P-glycoprotein substrate status and inhibition of cytochrome P450 enzymes would be necessary for a more complete profile. In silico tools can provide these predictions, helping to flag potential issues with drug metabolism and transport early in the development process. rjptonline.org

Applications in Chemical Synthesis

Role as a Key Synthetic Intermediate

2-(4-Methoxyphenyl)-2-phenylacetic acid serves as a fundamental building block in organic synthesis. chemimpex.com Its carboxylic acid functional group allows for a wide range of chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions are foundational in creating a diverse array of derivative compounds.

The unique diarylacetic acid structure is a key feature, enabling its use as a scaffold. Chemists can modify the phenyl rings through electrophilic substitution reactions or functionalize the benzylic position, leading to the creation of novel chemical entities. chemimpex.com Its stability and ease of handling make it a preferred choice for researchers aiming to innovate within drug discovery and material science. chemimpex.com

Precursor in Pharmaceutical Development

The compound is a significant starting material in the synthesis of various pharmaceuticals. chemimpex.com Its structural framework is a component of molecules designed to elicit specific biological responses, particularly those targeting inflammation and pain. chemimpex.com

Research has consistently pointed to the utility of this compound in the development of anti-inflammatory agents. chemimpex.com The core structure is manipulated to produce derivatives that can interact with biological targets involved in the inflammatory cascade. For example, derivatives of this acid are explored for their potential to modulate enzyme activity, such as that of cyclooxygenase (COX), which is critical in the inflammatory process. While direct synthesis examples starting from the title compound are proprietary or less documented in public literature, the synthesis of related structures with anti-inflammatory properties, such as certain chalcones, highlights the importance of the methoxyphenyl moiety in this field. nih.gov For instance, the synthetic chalcone (B49325) E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has shown significant anti-inflammatory effects by inducing the expression of Heme Oxygenase-1 (HO-1), an enzyme that protects cells from inflammation. nih.gov

Table 1: Examples of Synthesized Bioactive Molecules Utilizing a Methoxyphenyl Moiety

| Derivative Class | Example Compound | Biological Activity | Key Synthetic Feature |

|---|---|---|---|

| Chalcones | E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | Anti-inflammatory nih.gov | Presence of a p-methoxyphenyl group, crucial for activity. nih.gov |

The development of new pain relief medication is another area where this compound is a valuable precursor. chemimpex.com The structural features of this acid are incorporated into larger molecules designed to act on the central or peripheral nervous system to alleviate pain. The synthesis of various heterocyclic compounds containing the methoxyphenyl group has been a strategy for discovering new analgesic compounds. For example, various benzothiazole (B30560) derivatives have been synthesized and evaluated for their analgesic, alongside anti-inflammatory and other biological activities. researchgate.net The synthesis of these agents often involves multi-step processes where the initial acid is converted into more complex amides, esters, or heterocyclic systems.

Utility in Complex Molecule Construction

Beyond its direct application in pharmaceutical precursors, this compound is a valuable intermediate for building more intricate molecular architectures. chemimpex.com Its diarylmethane core is a common motif in many biologically active natural products and complex organic molecules. Synthetic chemists can leverage the reactivity of both the carboxylic acid and the aromatic rings to engage in carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the assembly of sophisticated, three-dimensional structures with potential applications in materials science and the development of novel therapeutic agents. chemimpex.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-2-phenylacetic acid, and what reaction conditions are critical for optimal yield?

- The compound can be synthesized via condensation of 4-methoxybenzaldehyde with glyoxylic acid under acidic conditions (e.g., H₂SO₄), forming an intermediate that undergoes cyclization . Alternatively, oxidation of 2-(4-methoxyphenyl)ethanol using KMnO₄ or CrO₃ in controlled temperatures (60–80°C) is effective. Key parameters include pH control (acidic medium), solvent selection (e.g., ethanol/water mixtures), and reaction time (typically 6–12 hours) to minimize side products .

Q. How can researchers characterize the purity and structural identity of this compound?

- Recommended techniques:

- NMR spectroscopy : Confirm methoxy (δ ~3.8 ppm) and phenyl proton signals.

- Mass spectrometry (MS) : Molecular ion peak at m/z 164.16 (C₁₀H₁₂O₃) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the stability and storage requirements for this compound?

- Stable under dry, inert conditions (argon atmosphere) at 2–8°C. Avoid heat (>50°C), moisture, and incompatible materials (strong acids/bases, oxidizing agents). Decomposition products are not well-documented, necessitating regular stability testing via TLC or HPLC .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Discrepancies in bioactivity (e.g., biomarker sensitivity for NSCLC vs. lack of cytotoxicity data) may arise from assay variability. Recommendations:

- Standardize cell lines (e.g., A549 for NSCLC) and dosing protocols.

- Validate metabolite quantification using LC-MS/MS with isotopic internal standards.

- Conduct comparative studies with structural analogs (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) to isolate substituent effects .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

- Use chiral catalysts (e.g., BINAP-Ru complexes) during asymmetric synthesis to induce enantioselectivity. For example, (R)-enantiomers of related 4-methoxyphenyl compounds were synthesized with >90% ee using Lewis acid catalysts . Monitor optical rotation and chiral HPLC (Chiralpak AD-H column) for enantiopurity verification.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- The electron-donating methoxy group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attacks. Oxidation of the α-carbon is favored under strong oxidizing conditions (e.g., KMnO₄), yielding 2-(4-methoxyphenyl)-2-oxoacetic acid. Computational DFT studies can model transition states to predict regioselectivity .

Methodological Considerations

Q. How should researchers address the lack of toxicological data for this compound?

- Prioritize in vitro assays:

- Ames test (bacterial reverse mutation) for mutagenicity.

- MTT assay on human hepatocytes (e.g., HepG2) for acute toxicity.

- Collaborate with toxicology databases (e.g., PubChem, ChemIDplus) to contribute findings .

Q. What synthetic modifications enhance the compound’s utility in peptide coupling or materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。